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molecular formula C9H5BrOS B8554277 3-Bromo-7-benzothiophene-carbaldehyde

3-Bromo-7-benzothiophene-carbaldehyde

Cat. No. B8554277
M. Wt: 241.11 g/mol
InChI Key: VYLBRQPAXQBDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068359

Procedure details

With stirring, 68.2 g (0.74 mole) of 2-nitropropane are added dropwise at room temperature, over a period of 45 minutes, to a Na-ethoxide solution prepared under an argon atmosphere from 14.2 g (0.61 mole) of sodium and 800 ml of abs. ethanol. 137 g (0.61 mole) of 3-bromo-7-bromomethylbenzothiophene are then added dropwise at room temperature, over a period of 1.5 hours, to the resulting white suspension. After the reaction mixture has been stirred for one day, the solvent is evaporated off from the reaction mixture in vacuo, the resulting residue of 101.2 g is dissolved in a mixture of hexane:diethyl ether 1:1 and the solution is purified by chromatography on silica gel. After evaporation of the solvent, 81 g (80% of the theoretical amount) of 3-bromo-7-benzothiophene-carbaldehyde are obtained as residue.
Quantity
68.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
137 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](C(C)C)([O-])=[O:2].[Na].[Br:8][C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([CH2:18]Br)[C:12]=2[S:11][CH:10]=1>C(O)C>[Br:8][C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([CH:18]=[O:2])[C:12]=2[S:11][CH:10]=1 |^1:6|

Inputs

Step One
Name
Quantity
68.2 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Na ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
137 g
Type
reactant
Smiles
BrC1=CSC2=C1C=CC=C2CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture has been stirred for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off from the reaction mixture in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue of 101.2 g is dissolved in a mixture of hexane:diethyl ether 1:1
CUSTOM
Type
CUSTOM
Details
the solution is purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, 81 g (80% of the theoretical amount) of 3-bromo-7-benzothiophene-carbaldehyde
CUSTOM
Type
CUSTOM
Details
are obtained as residue

Outcomes

Product
Name
Type
Smiles
BrC1=CSC2=C1C=CC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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